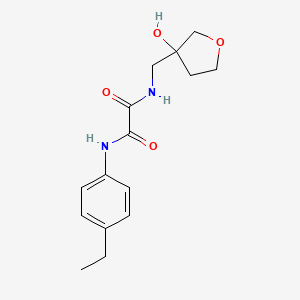
N1-(4-ethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-ethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, also known as ETO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETO belongs to the class of oxalamide derivatives and has been found to exhibit promising biochemical and physiological effects.
科学的研究の応用
Synthesis and Characterization
A study by De, Yin, and Ma (2017) highlights the use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for the Goldberg amidation, especially with less reactive (hetero)aryl chlorides. This method opens up possibilities for the synthesis of complex molecules, including N1-(4-ethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide derivatives, showcasing the pivotal role of oxalamide in facilitating such reactions (De, Yin, & Ma, 2017).
Muñoz et al. (2010) delve into the hydrogen bond-directed self-assembly of phenylene-substituted dioxamic acid esters, including structures that resemble the backbone of this compound. The research underscores the significance of topological control in the design of supramolecular architectures, which could be crucial for developing novel materials or drug delivery systems based on similar oxalamide derivatives (Muñoz et al., 2010).
Biological Applications
The work by Basu Baul et al. (2009) on the amino acetate functionalized Schiff base organotin(IV) complexes demonstrates the potential anticancer properties of compounds that can be synthesized using oxalamide derivatives as precursors. Their findings suggest that such structures could be engineered to target specific cancer cell lines, offering a foundation for the development of new anticancer agents (Basu Baul et al., 2009).
特性
IUPAC Name |
N'-(4-ethylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-11-3-5-12(6-4-11)17-14(19)13(18)16-9-15(20)7-8-21-10-15/h3-6,20H,2,7-10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZPIFMUMIVEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

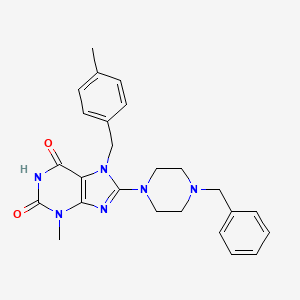
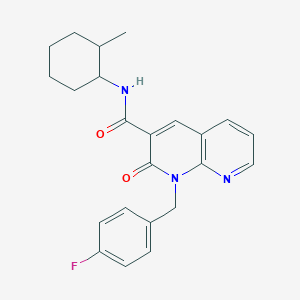
![Benzyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2940698.png)
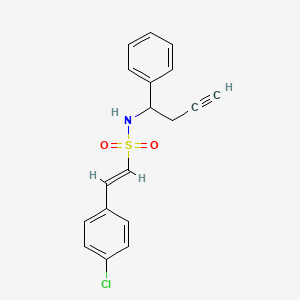
![4-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2940700.png)
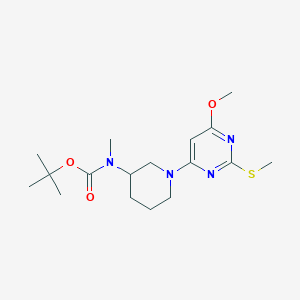
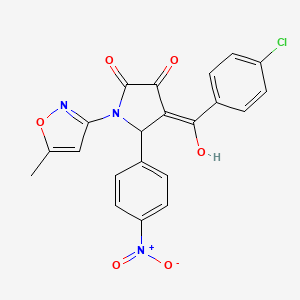
![2-((4-fluorophenyl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940704.png)

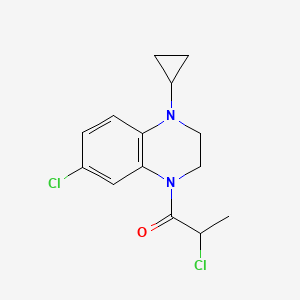
![N-[(5-Fluoro-2-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2940711.png)

![2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2940713.png)
